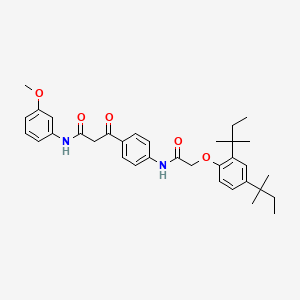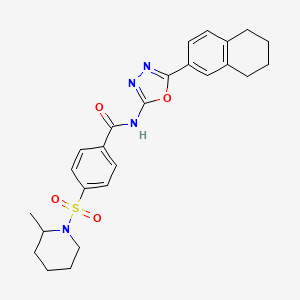
(4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-(2-ethoxyphenyl)piperazine with 4-ethylphenyl isocyanate to form the intermediate, which is then reacted with 5-azido-1-(4-ethylphenylamino)-1H-1,2,3-triazole to yield the final product.", "Starting Materials": [ "4-(2-ethoxyphenyl)piperazine", "4-ethylphenyl isocyanate", "5-azido-1-(4-ethylphenylamino)-1H-1,2,3-triazole", "Sodium azide", "Triethylamine", "Methanol", "Chloroform", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 4-(2-ethoxyphenyl)piperazine", "4-chloro-2-nitroaniline is reacted with ethoxyethanol and triethylamine in methanol to form 4-(2-ethoxyphenyl)piperazine.", "Step 2: Synthesis of 4-ethylphenyl isocyanate", "4-ethylphenyl isocyanate is synthesized by reacting 4-ethylphenylamine with phosgene in chloroform.", "Step 3: Synthesis of intermediate", "4-(2-ethoxyphenyl)piperazine is reacted with 4-ethylphenyl isocyanate in chloroform to form the intermediate.", "Step 4: Synthesis of final product", "5-azido-1-(4-ethylphenylamino)-1H-1,2,3-triazole is added to the intermediate in chloroform and the mixture is stirred at room temperature for 24 hours.", "The resulting mixture is then washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.", "The crude product is purified by column chromatography using a mixture of chloroform and diethyl ether as the eluent.", "The final product, (4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone, is obtained as a white solid." ] } | |
Numéro CAS |
1291858-69-9 |
Nom du produit |
(4-(2-ethoxyphenyl)piperazin-1-yl)(5-((4-ethylphenyl)amino)-1H-1,2,3-triazol-4-yl)methanone |
Formule moléculaire |
C23H28N6O2 |
Poids moléculaire |
420.517 |
Nom IUPAC |
[4-(2-ethoxyphenyl)piperazin-1-yl]-[5-(4-ethylanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C23H28N6O2/c1-3-17-9-11-18(12-10-17)24-22-21(25-27-26-22)23(30)29-15-13-28(14-16-29)19-7-5-6-8-20(19)31-4-2/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27) |
Clé InChI |
CQILVWNTYDLJRS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C4=CC=CC=C4OCC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B2396173.png)


![(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396177.png)


![(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B2396183.png)




![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2396194.png)
![3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride](/img/structure/B2396195.png)